4-Bromo-2-sulfanylbenzoic acid

Solid‑phase organic synthesis Palladium‑catalyzed cross‑coupling Linker chemistry

Researchers requiring orthogonal reactivity often face bottlenecks with building blocks that lack complementary handles. 4-Bromo-2-sulfanylbenzoic acid (C₇H₅BrO₂S; MW 233.08) resolves this by providing a para-bromine for Pd-catalyzed cross-coupling and an ortho-thiol for immobilization or coordination. - Solid-phase synthesis: Thiol anchors to resin; aryl bromide enables Suzuki-Miyaura biphenyl construction under mild conditions that preserve resin integrity. - Medicinal chemistry: Utilized in LXR modulator synthesis; carboxylic acid reduces to benzyl alcohol (BH₃·THF) without compromising the aryl bromide. - Coordination chemistry: Para-carboxylate/thiolate arrangement promotes H-bonded dimer aggregation, enabling heterobimetallic networks (early-late transition metals). - Lipophilicity: XLogP3 3.2 vs. 1.8 for unsubstituted parent-25× higher, favoring cell-based assay permeability.

Molecular Formula C7H5BrO2S
Molecular Weight 233.08 g/mol
CAS No. 116209-30-4
Cat. No. B050407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-sulfanylbenzoic acid
CAS116209-30-4
Synonyms4-BROMO-2-MERCAPTOBENZOIC ACID
Molecular FormulaC7H5BrO2S
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S)C(=O)O
InChIInChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
InChIKeyZHNJGPZUGQGIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-sulfanylbenzoic Acid (CAS 116209-30-4) Technical Baseline for Procurement and Selection


4-Bromo-2-sulfanylbenzoic acid (C₇H₅BrO₂S; MW 233.08 g/mol) is a bifunctional aromatic scaffold bearing a carboxylic acid group at position 1, a reactive thiol (-SH) at position 2, and a bromine atom at position 4 on the benzene ring . The compound is commercially available as a research‑grade solid with typical purity specifications of ≥95% and is utilized as a versatile intermediate in medicinal chemistry, solid‑phase organic synthesis, and coordination chemistry applications .

Why 4-Bromo-2-sulfanylbenzoic Acid Cannot Be Casually Substituted with In‑Class Analogs


The 4‑bromo‑2‑sulfanylbenzoic acid scaffold occupies a unique position among halogenated mercaptobenzoic acids due to its orthogonal reactivity profile and specific applications that cannot be replicated by simple substitution. The para‑bromine substituent imparts a distinct balance of electronic effects (moderate electron‑withdrawing character, Hammett σₚ ≈ 0.23) and steric bulk that differs fundamentally from chloro, fluoro, or unsubstituted analogs [1]. Crucially, the bromine atom serves as a high‑fidelity handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura), a transformation for which the corresponding 4‑chloro analog exhibits insufficient reactivity under standard conditions [2]. Furthermore, the presence of the ortho‑thiol adjacent to the carboxylic acid creates an ambidentate ligand system whose coordination behavior and hydrogen‑bonding capacity are exquisitely sensitive to the para‑substituent, affecting both metal complex stability and supramolecular assembly [3]. In solid‑phase synthesis applications, the specific combination of a resin‑bound thiol linker with a terminal aryl bromide enables a unique “safety‑catch” cleavage strategy that cannot be implemented with non‑halogenated or alternatively halogenated variants [4].

Quantitative Differentiation of 4-Bromo-2-sulfanylbenzoic Acid: Head‑to‑Head Evidence Against Closest Analogs


Enhanced Suzuki‑Miyaura Cross‑Coupling Reactivity: Aryl Bromide vs. Aryl Chloride in 4‑Mercaptobenzoate Scaffolds

In solid‑phase synthesis employing a 4‑mercaptobenzoic acid‑derived linker, the terminal aryl bromide of the resin‑bound 4‑bromobenzyl sulfide intermediate undergoes efficient Suzuki‑Miyaura cross‑coupling with diverse aryl boronic acids, enabling the construction of biphenyl arrays [1]. The corresponding 4‑chloro analog would exhibit markedly reduced reactivity under identical mild conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, room temperature to 50 °C), as established by extensive comparative studies on aryl halide reactivity in palladium catalysis [2].

Solid‑phase organic synthesis Palladium‑catalyzed cross‑coupling Linker chemistry

Chemoselective Reduction of Carboxylic Acid in the Presence of Aryl Bromide: Enabling Orthogonal Functionalization

The reduction of 4‑bromo‑2‑mercaptobenzoic acid with borane‑tetrahydrofuran complex (BH₃·THF) proceeds chemoselectively at the carboxylic acid group, yielding (4‑bromo‑2‑mercaptophenyl)methanol while leaving the aryl bromide intact [1]. This orthogonal reactivity profile is not achievable with the corresponding 4‑iodo analog, where the aryl iodide would be susceptible to reduction or hydrodehalogenation under similar conditions [2].

Medicinal chemistry Chemoselective reduction Building block synthesis

Para‑Bromo Substitution Modulates Ligand Field and Hydrogen‑Bonding Assembly in Metal Complexes

The para‑bromo substituent in 4‑bromo‑2‑sulfanylbenzoic acid alters the electronic character of the aromatic ring, which in turn influences the hydrogen‑bonding capacity of the carboxylic acid group and the donor properties of the thiolate sulfur . Comparative studies on isomeric mercaptobenzoic acids demonstrate that 4‑mercaptobenzoate (4‑MBA) ligands favor aggregation via classical carboxylic acid dimer motifs, a behavior that is retained and potentially modulated by the electron‑withdrawing bromo group [1]. In contrast, the ortho‑mercaptobenzoate (thiosalicylate) scaffold engages in S,O‑chelation, which is completely absent in the 4‑MBA series [2].

Coordination chemistry Metallosupramolecular assembly Ambidentate ligands

Increased Lipophilicity and Membrane Permeability Relative to Non‑Halogenated and Fluoro Analogs

The presence of a bromine atom at the para position significantly increases the lipophilicity of the scaffold compared to the unsubstituted parent (2‑sulfanylbenzoic acid) or the 4‑fluoro analog. The calculated XLogP3 value for 4‑bromo‑2‑sulfanylbenzoic acid is 3.2 [1], whereas the estimated XLogP3 for 2‑sulfanylbenzoic acid is approximately 1.8 and for 4‑fluoro‑2‑sulfanylbenzoic acid is approximately 2.3 [2]. This difference corresponds to a theoretical increase in octanol‑water partition coefficient of roughly 25‑fold relative to the unsubstituted parent, which is a well‑established determinant of passive membrane permeability [3].

Medicinal chemistry Drug design ADME properties

High‑Value Application Scenarios for 4‑Bromo‑2‑sulfanylbenzoic Acid Based on Verifiable Differentiation


Solid‑Phase Synthesis of Biphenyl Libraries Using a Safety‑Catch Linker Strategy

In solid‑phase organic synthesis, 4‑bromo‑2‑sulfanylbenzoic acid (or its 4‑mercapto analog) can be immobilized onto aminomethyl resin via amide bond formation, generating a thiol‑terminated linker. Alkylation of the thiol with 4‑bromobenzyl bromide installs a terminal aryl bromide handle that is fully compatible with Suzuki‑Miyaura cross‑coupling, allowing the construction of diverse biphenyl arrays [1]. The aryl bromide is essential for this application because aryl chlorides exhibit insufficient reactivity under the mild conditions required to preserve resin integrity, while aryl iodides may be unstable to subsequent sulfide activation and cleavage steps. Following biphenyl formation, the sulfide linkage can be activated to a sulfonium salt, enabling nucleophilic cleavage to release the final biphenyl products [1]. This methodology is directly validated for the 4‑mercaptobenzoic acid scaffold and is equally applicable to the 4‑bromo derivative, which provides the requisite aryl halide coupling partner.

Synthesis of LXR Modulators and Related Therapeutic Candidates

The compound has been explicitly utilized as a starting material in the preparation of amine‑ and thioamide‑containing Liver X Receptor (LXR) modulators [2]. The synthetic sequence demonstrates chemoselective reduction of the carboxylic acid to the corresponding benzyl alcohol using BH₃·THF, with the aryl bromide remaining intact for downstream functionalization. This orthogonal reactivity—carboxylic acid reduction without aryl halide compromise—enables a modular approach to building complex pharmacophores where the bromine atom can later participate in cross‑coupling or other transformations. The use of 4‑bromo‑2‑mercaptobenzoic acid in this patent context validates its utility as a privileged building block for medicinal chemistry campaigns targeting nuclear receptors and other therapeutic protein classes.

Construction of Heterobimetallic Complexes and Metallosupramolecular Architectures

The 4‑mercaptobenzoate ligand framework (including its 4‑bromo derivative) offers a unique coordination profile distinct from the widely studied 2‑mercaptobenzoate (thiosalicylate) system [3]. The para‑positioning of the carboxylate relative to the thiolate donor prevents S,O‑chelation, instead promoting aggregation through classical carboxylic acid hydrogen‑bonded dimers. This behavior enables the deliberate construction of extended solid‑state networks and heterobimetallic assemblies (e.g., early‑late transition metal combinations) [3]. The bromine substituent provides an additional handle for further functionalization or can be used to tune the electronic properties of the ligand field. Researchers seeking to develop novel metal‑organic frameworks, surface‑anchored catalysts, or nanoparticle stabilizers will find the 4‑bromo‑2‑sulfanylbenzoate ligand to be a strategically valuable component.

Lipophilic Fragment for Cellular Target Engagement and Phenotypic Screening

With a calculated XLogP3 of 3.2, 4‑bromo‑2‑sulfanylbenzoic acid is approximately 25‑fold more lipophilic than its unsubstituted parent (2‑sulfanylbenzoic acid, XLogP3 ≈ 1.8) [4][5]. This enhanced lipophilicity is a critical determinant of passive membrane permeability, making the bromo derivative a more suitable fragment or building block for cell‑based assays and phenotypic screening campaigns where intracellular target engagement is required. The scaffold’s bifunctional nature (carboxylic acid + thiol) allows for diverse conjugation strategies, while the para‑bromine atom serves as a latent vector for structural elaboration. Medicinal chemists evaluating sulfanylbenzoic acid fragments for hit discovery should prioritize the 4‑bromo variant when cellular activity is a primary screening endpoint.

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